Methyl 2-methyl-2-[4-[[2-[3-(methylcarbamoyl)anilino]-2-oxoacetyl]amino]phenyl]propanoate
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Overview
Description
Methyl 2-methyl-2-[4-[[2-[3-(methylcarbamoyl)anilino]-2-oxoacetyl]amino]phenyl]propanoate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a methylcarbamoyl group and an anilino group, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2-[4-[[2-[3-(methylcarbamoyl)anilino]-2-oxoacetyl]amino]phenyl]propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-[4-[[2-[3-(methylcarbamoyl)anilino]-2-oxoacetyl]amino]phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the anilino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-methyl-2-[4-[[2-[3-(methylcarbamoyl)anilino]-2-oxoacetyl]amino]phenyl]propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-methyl-2-[4-[[2-[3-(methylcarbamoyl)anilino]-2-oxoacetyl]amino]phenyl]propanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate: A similar compound with a fluorine atom in place of the hydrogen on the phenyl ring.
Indole derivatives: These compounds share structural similarities and exhibit diverse biological activities.
Uniqueness
Methyl 2-methyl-2-[4-[[2-[3-(methylcarbamoyl)anilino]-2-oxoacetyl]amino]phenyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-methyl-2-[4-[[2-[3-(methylcarbamoyl)anilino]-2-oxoacetyl]amino]phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-21(2,20(28)29-4)14-8-10-15(11-9-14)23-18(26)19(27)24-16-7-5-6-13(12-16)17(25)22-3/h5-12H,1-4H3,(H,22,25)(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAVYZMJWSHPTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC(=C2)C(=O)NC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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